4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Lipophilicity ADME Medicinal Chemistry

Researchers requiring regiochemically defined pyrazole building blocks often face multi-step synthesis and ambiguous substitution patterns. This compound resolves both issues: the unambiguous 3-ethyl-4-bromo substitution pattern eliminates regiochemical uncertainty, while the pre-installed N,N-dimethylsulfonamide group removes a synthetic step. The 4-bromo substituent serves as a robust handle for Pd-catalyzed Suzuki-Miyaura couplings, enabling rapid C4 diversification for SAR programs in medicinal chemistry and agrochemical discovery. Balanced LogP (1.94) and PSA (63.58 Ų) make it suitable for CNS or orally bioavailable candidate libraries.

Molecular Formula C7H12BrN3O2S
Molecular Weight 282.16 g/mol
CAS No. 917899-20-8
Cat. No. B12871790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
CAS917899-20-8
Molecular FormulaC7H12BrN3O2S
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESCCC1=NN(C=C1Br)S(=O)(=O)N(C)C
InChIInChI=1S/C7H12BrN3O2S/c1-4-7-6(8)5-11(9-7)14(12,13)10(2)3/h5H,4H2,1-3H3
InChIKeyVWMFOOMEDFKJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8): Core Structural Identity and Physicochemical Profile for Procurement Decisions


4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8) is a heterocyclic sulfonamide belonging to the pyrazole-1-sulfonamide class . Its molecular formula is C₇H₁₂BrN₃O₂S with a molecular weight of 282.16 g·mol⁻¹ . The compound features a pyrazole core bearing a bromine atom at position 4 (serving as a synthetic handle for cross-coupling chemistry), an ethyl group at position 3, and an N,N-dimethylsulfonamide moiety at position 1 . Computed physicochemical parameters include a predicted LogP of 1.94 and a topological polar surface area (PSA) of 63.58 Ų . The compound is commercially available from multiple suppliers at ≥95% purity and is primarily utilized as a research intermediate and synthetic building block in medicinal chemistry and agrochemical discovery programs .

Why 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide Cannot Be Casually Replaced by Close Pyrazole Sulfonamide Analogs


Within the pyrazole-1-sulfonamide series, subtle alterations in substitution pattern produce measurable shifts in key molecular properties that govern reactivity, solubility, permeability, and target engagement. Replacing 4-bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8) with the unsubstituted analog 4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 214342-72-0) results in a LogP decrease from ~1.94 to as low as −0.15, representing a >2 log unit shift that would profoundly alter partitioning behavior and membrane permeability . Similarly, switching from 3-ethyl to 3-methyl (CAS 882689-55-6) changes both the steric profile and the lipophilicity of the scaffold . The 4-bromo substituent itself cannot be substituted with 4-fluoro (CAS 143535-54-0) without losing the heavy-atom cross-coupling reactivity central to many synthetic workflows . The sections below provide quantitative evidence for each of these differentiation dimensions.

Quantitative Differentiation Evidence for 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8) Against Its Closest Analogs


LogP Elevation by >2 Log Units Versus the 3-Des-Ethyl Analog: Impact on Partitioning and Permeability

The target compound 4-bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8) exhibits a predicted LogP of 1.94 . In contrast, the direct 3-des-ethyl comparator 4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 214342-72-0) has a reported predicted LogP of −0.15 (Fluorochem data) . This represents a >2 log unit difference attributable to the 3-ethyl substituent, translating to an approximately 100-fold difference in octanol–water partition coefficient. Such a shift would substantially alter membrane permeability, plasma protein binding, and pharmacokinetic distribution if the compounds were evaluated in a biological context.

Lipophilicity ADME Medicinal Chemistry

Molecular Weight and Heavy-Atom Advantage: 28 Da Increase Over 3-Methyl Analog for Physicochemical Tuning

The target compound has a molecular weight of 282.16 g·mol⁻¹ (C₇H₁₂BrN₃O₂S) . The closest 3-alkyl comparator, 4-bromo-N,N,3-trimethyl-1H-pyrazole-1-sulfonamide (CAS 882689-55-6), has a molecular weight of 268.13 g·mol⁻¹ (C₆H₁₀BrN₃O₂S) . The difference of +14 Da reflects the replacement of a 3-methyl group with a 3-ethyl group. While modest in absolute terms, this increment changes the compound's position in fragment-based or property-based lead optimization frameworks. In the context of Lipinski's Rule of Five, both compounds remain below the MW 500 threshold, but the 3-ethyl variant occupies a slightly more lipophilic and sterically demanding region of chemical space, which can be decisive for occupying hydrophobic enzyme pockets.

Molecular weight SAR Lead optimization

4-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling: Synthetic Utility Not Replicated by 4-Fluoro Analogs

The 4-bromo substituent on the pyrazole ring of CAS 917899-20-8 provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling [1][2]. This synthetic versatility is absent in the 4-fluoro analog, 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 143535-54-0), where the C–F bond is substantially less reactive toward oxidative addition with Pd(0) catalysts . Literature precedent demonstrates that 4-bromopyrazole substrates successfully participate in Suzuki couplings to generate biaryl and heteroaryl adducts, whereas fluoroarenes generally require specialized catalysts or directing groups for analogous transformations [1]. The bromine atom also enables alternative coupling modalities including Buchwald–Hartwig amination, Sonogashira alkynylation, and Ullmann-type couplings.

Cross-coupling Suzuki reaction Synthetic chemistry

Polar Surface Area (PSA) of 63.58 Ų Positions the Compound Within CNS-Permeable Chemical Space in Contrast to Higher-PSA Sulfonamide Congeners

The computed topological polar surface area (tPSA) of 4-bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is 63.58 Ų . This value falls below the commonly cited threshold of 90 Ų for favorable blood–brain barrier penetration and below the 140 Ų threshold for good oral absorption [1]. In the broader pyrazole sulfonamide class, lead optimization programs for CNS-penetrant N-myristoyltransferase (NMT) inhibitors have explicitly targeted PSA reduction to improve brain exposure; compounds in the DDD85646 series required PSA minimization and sulfonamide capping to achieve CNS penetration [2]. The N,N-dimethylsulfonamide motif of CAS 917899-20-8, which lacks a free –NH– group (unlike primary sulfonamides with SO₂NH₂), contributes to the relatively low PSA compared to primary sulfonamide analogs that typically exceed 80–100 Ų.

Polar surface area CNS permeability Blood-brain barrier

Sulfonamide N,N-Dimethyl Substitution Confers Metabolic Distinction from Primary and Secondary Sulfonamide Analogs

The N,N-dimethylsulfonamide group of CAS 917899-20-8 represents a fully substituted sulfonamide pharmacophore. In contrast to primary sulfonamides (SO₂NH₂) and secondary sulfonamides (SO₂NHR), which are susceptible to N-dealkylation, N-glucuronidation, or N-acetylation metabolic pathways, the N,N-dimethyl tertiary sulfonamide lacks a proton on the sulfonamide nitrogen and therefore cannot undergo these classical phase I and phase II metabolic transformations at the sulfonamide group [1][2]. This structural feature has been exploited in the optimization of pyrazole sulfonamide drug candidates; for example, in the TbNMT inhibitor series, N-methylation of the sulfonamide was employed as a strategy to modulate metabolic stability [3]. While no direct metabolic stability data for CAS 917899-20-8 itself was identified, the class-level inference is well-supported by medicinal chemistry precedent.

Metabolic stability Sulfonamide N-dealkylation

Regioisomeric Purity: 3-Ethyl vs. 5-Ethyl Substitution Defines Distinct Chemical Entities with Different Property Profiles

The target compound is unequivocally defined as the 3-ethyl-4-bromo regioisomer (IUPAC: 4-bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide) . A distinct regioisomer, 4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (alternate CAS, molecular formula also C₇H₁₂BrN₃O₂S, MW 282.16), places the ethyl group at position 5 rather than position 3 of the pyrazole ring . Although these regioisomers share the same molecular formula and mass, their different substitution patterns yield distinct spatial and electronic environments around the pyrazole ring, affecting both reactivity (e.g., steric accessibility of the 4-bromo site for coupling) and molecular recognition (binding to biological targets). The unambiguous identity of CAS 917899-20-8 as the 3-ethyl regioisomer is critical for reproducibility in both synthetic chemistry and biological assay contexts.

Regioisomerism Structural identity Quality control

High-Value Research and Industrial Application Scenarios for 4-Bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8)


Medicinal Chemistry: Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling at the 4-Bromo Position

For medicinal chemistry teams engaged in structure–activity relationship (SAR) exploration, CAS 917899-20-8 serves as a versatile advanced intermediate. The 4-bromo substituent enables palladium-catalyzed Suzuki–Miyaura coupling with aryl, heteroaryl, or vinyl boronic acids to generate diverse C4-substituted analogs [1]. Compared with starting from the simpler 4-bromo-3-ethyl-1H-pyrazole (CAS 15802-79-6), the pre-installed N,N-dimethylsulfonamide group eliminates a synthetic step and avoids potential chemoselectivity issues during late-stage sulfonamide installation [2]. This scenario is supported by the evidence that 4-bromopyrazole substrates participate efficiently in Pd-catalyzed couplings (Section 3, Evidence Item 3). The compound's LogP of 1.94 and PSA of 63.58 Ų further suggest suitability for programs targeting orally bioavailable or CNS-penetrant candidates (Section 3, Evidence Items 1 and 4).

Agrochemical Discovery: Pyrazole Sulfonamide Scaffold for Herbicide and Fungicide Lead Generation

Pyrazole sulfonamides are a privileged scaffold in agrochemical discovery, with numerous patents describing their use as herbicides, fungicides, and plant growth regulators [3][4]. CAS 917899-20-8 provides a functionalized core that can be elaborated into sulfonylurea herbicides (via further functionalization) or screened directly in phenotypic assays. The 3-ethyl group differentiates this compound from the 3-methyl analog (CAS 882689-55-6), offering increased lipophilicity (ΔLogP estimated ≥0.5) that may improve foliar uptake and cuticular penetration in plant applications (Section 3, Evidence Item 1). The N,N-dimethylsulfonamide motif, lacking an acidic N–H, may also confer distinct physicochemical properties compared to primary sulfonamide agrochemical leads (Section 3, Evidence Item 5).

Chemical Biology: Probe Molecule Synthesis Leveraging Bromine as a Heavy-Atom Label and Synthetic Handle

The bromine atom at position 4 provides dual utility: as a synthetic handle for installing reporter groups (fluorophores, biotin, photoaffinity labels) via cross-coupling, and as a heavy atom for X-ray crystallographic phasing (anomalous scattering) or mass spectrometry tag [5]. The compound's moderate molecular weight (282.16 Da) and balanced LogP (1.94) make it suitable for generating probe molecules that maintain drug-like properties (Section 3, Evidence Items 1 and 2). The unambiguous regioisomeric identity as the 3-ethyl (not 5-ethyl) variant is critical for ensuring that structural biology data accurately reflect the intended probe structure (Section 3, Evidence Item 6).

Parallel Medicinal Chemistry: Scaffold for Library Synthesis Using the N,N-Dimethylsulfonamide Pharmacophore

The N,N-dimethylsulfonamide group is a recognized pharmacophore in multiple therapeutic target classes including serine hydrolases, carbonic anhydrases, and N-myristoyltransferases [6]. CAS 917899-20-8 provides a pre-functionalized scaffold that can be directly incorporated into parallel synthesis workflows. The combination of the 4-bromo synthetic handle with the metabolically stable N,N-dimethylsulfonamide (Section 3, Evidence Item 5) and the CNS-favorable PSA (Section 3, Evidence Item 4) makes this compound a strategic choice for library designers aiming to sample CNS-relevant chemical space while retaining a vector for late-stage diversification.

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